Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate
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Overview
Description
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of benzene-1,2-dicarboxylic acid, where the ester groups are substituted with 3-(tetrahydrofuran-2-yl)propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3-(tetrahydrofuran-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols.
Scientific Research Applications
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The tetrahydrofuran rings can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different ester groups.
Bis(tetrahydrofurfuryl) ether: Contains tetrahydrofuran rings but lacks the benzene-1,2-dicarboxylate core
Uniqueness
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is unique due to the presence of both tetrahydrofuran rings and the benzene-1,2-dicarboxylate core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
5453-24-7 |
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Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
bis[3-(oxolan-2-yl)propyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O6/c23-21(27-15-5-9-17-7-3-13-25-17)19-11-1-2-12-20(19)22(24)28-16-6-10-18-8-4-14-26-18/h1-2,11-12,17-18H,3-10,13-16H2 |
InChI Key |
HMZMEQBUUZQNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCO3 |
Origin of Product |
United States |
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